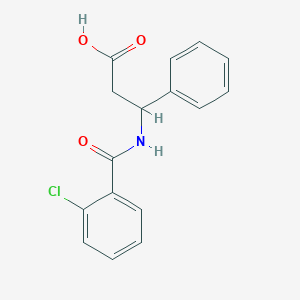

3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid, also known as ‘Chlorobenzoylphenylpropionic acid’ (CBPA), is an organic compound that belongs to the family of carboxylic acids. It is a white, crystalline solid at room temperature and has a molecular weight of 249.6 g/mol. CBPA has a wide range of applications in the scientific research field, including biochemical and physiological effects, synthesis methods, mechanism of action, and laboratory experiments.

Applications De Recherche Scientifique

CBPA has a wide range of applications in scientific research. It is used as a standard in the quantitative analysis of polyphenols and antioxidants, as well as in the determination of the antioxidant activity of various compounds. CBPA is also used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, CBPA is used in the study of the metabolism of fatty acids in the liver, as well as in the study of the effects of drugs on liver function.

Mécanisme D'action

Target of Action

The primary target of the compound “3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid” is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate for use in energy production .

Mode of Action

It is believed to interact with its target, the glycogen phosphorylase, muscle form, and potentially inhibit its activity . This could lead to changes in the glycogenolysis process, affecting the production of glucose-1-phosphate and thus energy metabolism .

Biochemical Pathways

The compound is likely to affect the glycogenolysis pathway due to its interaction with the Glycogen phosphorylase, muscle form . This could have downstream effects on energy metabolism, as glycogenolysis is a key process in the release of glucose for energy production .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its potential interaction with glycogen phosphorylase, muscle form, it may influence the process of glycogenolysis and thus energy metabolism .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity and stability .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using CBPA in laboratory experiments include its low cost, high purity, and ease of synthesis. Furthermore, CBPA has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, mechanism of action, and laboratory experiments. The main limitation of CBPA is its potential toxicity, as it is an organic compound. Therefore, it is important to use appropriate safety measures when handling CBPA.

Orientations Futures

The future directions of CBPA research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore the potential toxicity of CBPA and to develop methods for its safe use in laboratory experiments. Furthermore, further research is needed to investigate the potential applications of CBPA in the development of new drugs and treatments. Finally, further research is needed to explore the potential uses of CBPA in the food industry, such as in the production of food additives and preservatives.

Méthodes De Synthèse

CBPA can be synthesized using various methods, such as the reaction of 2-chlorobenzoyl chloride with phenylpropionic acid in the presence of anhydrous potassium carbonate. The reaction is conducted in an inert atmosphere and at a temperature of 100-120°C. The reaction produces CBPA in a yield of 90-95%. Another method involves the condensation of 2-chlorobenzoyl chloride with phenylpropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 80-90°C, and the yield of CBPA is typically between 80-85%.

Propriétés

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)16(21)18-14(10-15(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVMUFGXEHCLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2782100.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)

![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)

![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)

![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)

![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)

![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)